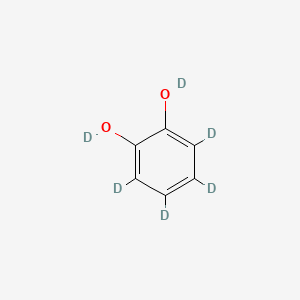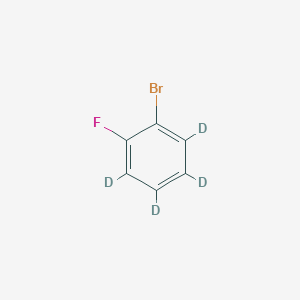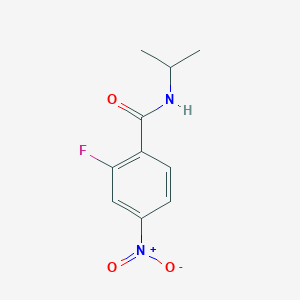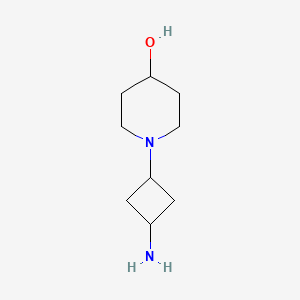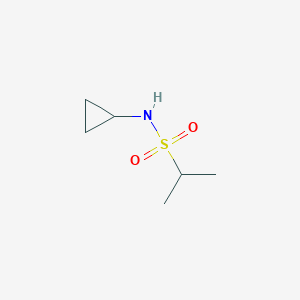
(1-(4-Fluorofenil)-3,3-dimetilciclobutil)metanamina
Descripción general
Descripción
“(1-(4-Fluorophenyl)-3,3-dimethylcyclobutyl)methanamine” is a chemical compound that contains a cyclobutyl ring, which is a type of cycloalkane, and a fluorophenyl group, which is a type of aromatic ring. The presence of the amine group (-NH2) suggests that it could be a derivative of methanamine .
Molecular Structure Analysis
The molecular structure of this compound would consist of a cyclobutyl ring substituted with a fluorophenyl group and a methanamine group. The exact structure would depend on the positions of these substitutions on the cyclobutyl ring .Chemical Reactions Analysis
As for the chemical reactions, it would depend on the exact structure and the conditions under which the reactions are carried out. Generally, amines can undergo a variety of reactions, including alkylation, acylation, and reactions with acids to form amine salts .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Generally, amines have a fishy odor, are soluble in organic solvents, and can participate in hydrogen bonding .Aplicaciones Científicas De Investigación
Síntesis de quelatos de tris-hierro (III)
Los investigadores han utilizado este compuesto en la síntesis de nuevos quelatos de tris-hierro (III) de ligandos de 3-hidroxi-4-piridinona . Estos quelatos son significativos en la química medicinal, particularmente en el tratamiento de las condiciones de sobrecarga de hierro.
Marcado radiactivo del ácido fólico
El compuesto reacciona con los grupos α- y γ-carboxilo del ácido fólico para producir folato marcado con 18F . Esta aplicación es particularmente importante en el desarrollo de radiofármacos para el diagnóstico por imagen.
Bloque de construcción para compuestos marcados con 18F
Sirve como un importante bloque de construcción para la síntesis de compuestos marcados con 18F , que se utilizan en la tomografía por emisión de positrones (PET), ayudando en el diagnóstico y la investigación de enfermedades.
Síntesis de complejos de paladio
El compuesto ha estado involucrado en la síntesis y el análisis de la estructura molecular de trans-dicloro-di((4-fluorofenil)metanamina)paladio(II) . Estos complejos de paladio son instrumentales en la catálisis, particularmente en las reacciones de acoplamiento cruzado.
Reacción de acoplamiento cruzado de Suzuki–Miyaura
Tiene un uso potencial en la reacción de acoplamiento cruzado de Suzuki–Miyaura , una técnica ampliamente utilizada en la síntesis orgánica. Esta reacción es ventajosa por el uso de ácidos bóricos no tóxicos y estables en la creación de compuestos biarílicos.
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
[1-(4-fluorophenyl)-3,3-dimethylcyclobutyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18FN/c1-12(2)7-13(8-12,9-15)10-3-5-11(14)6-4-10/h3-6H,7-9,15H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDNNEVYPCZGFFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C1)(CN)C2=CC=C(C=C2)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





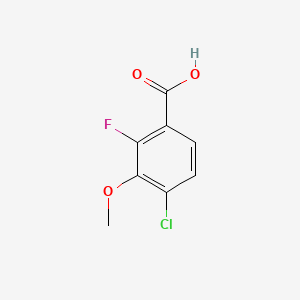
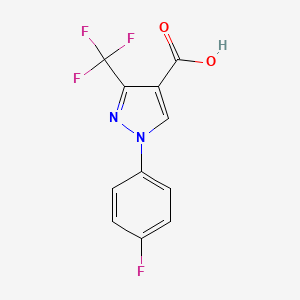

![[1-(5-Fluoropyridin-2-yl)-1H-pyrazol-3-yl]methanol](/img/structure/B1466184.png)
